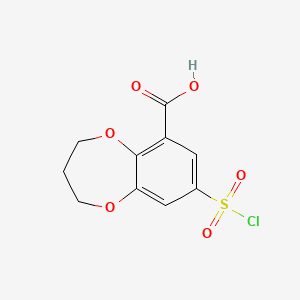
1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione is a complex organic compound derived from anthraquinone This compound is characterized by its unique structure, which includes hydroxyl, amino, and nitro functional groups attached to an anthracene-9,10-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. The process includes nitration, reduction, and amination reactions under controlled conditions. For instance, the nitration of anthraquinone can be achieved using nitric acid, followed by reduction with a suitable reducing agent like tin(II) chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process .
化学反应分析
Types of Reactions
1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives .
科学研究应用
1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential cytotoxic effects on cancer cells.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and as a chemical intermediate.
作用机制
The mechanism of action of 1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress and cell death. The molecular targets include DNA, topoisomerases, and various enzymes involved in cellular metabolism .
相似化合物的比较
Similar Compounds
1,5-Dihydroxyanthraquinone: Lacks the nitro and amino groups, making it less reactive.
1,8-Dihydroxyanthraquinone: Known for its use in antipsoriatic drugs.
1,4-Dihydroxyanthraquinone: Used in the synthesis of dyes and pigments.
Uniqueness
1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
3263-48-7 |
|---|---|
分子式 |
C21H14N2O7 |
分子量 |
406.3 g/mol |
IUPAC 名称 |
1,5-dihydroxy-4-[3-(hydroxymethyl)anilino]-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C21H14N2O7/c24-9-10-2-1-3-11(8-10)22-12-4-6-14(25)18-16(12)20(27)19-15(26)7-5-13(23(29)30)17(19)21(18)28/h1-8,22,24-26H,9H2 |
InChI 键 |
JKKUOQZOESABJX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-])CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


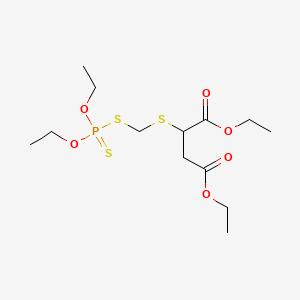

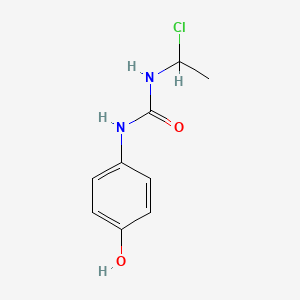

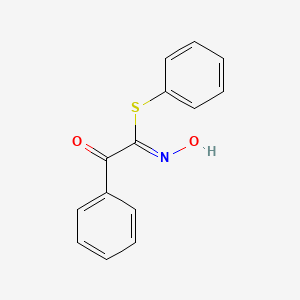

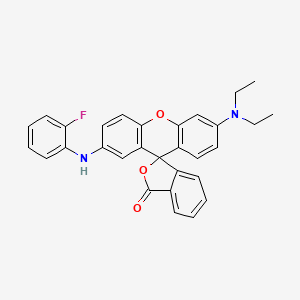
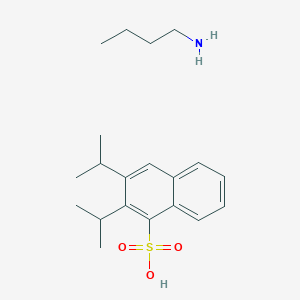

![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)
